molecular formula C7H5BrClN B13121357 5-Bromo-3-chloro-2-vinylpyridine

5-Bromo-3-chloro-2-vinylpyridine

Cat. No.: B13121357
M. Wt: 218.48 g/mol
InChI Key: SUYOXYGNQLYVIG-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-vinylpyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and vinyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Pyridine: The synthesis of 5-Bromo-3-chloro-2-vinylpyridine typically begins with the halogenation of pyridine. This involves the introduction of bromine and chlorine atoms into the pyridine ring. The reaction is usually carried out using bromine and chlorine sources such as bromine (Br2) and chlorine gas (Cl2) under controlled conditions.

    Vinylation: The vinyl group is introduced through a vinylation reaction. This can be achieved by reacting the halogenated pyridine with a vinylating agent such as acetylene or vinyl halides in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and vinylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-chloro-2-vinylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the vinyl group can be coupled with aryl or alkyl boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine derivatives with additional functional groups, and coupled products with extended carbon chains.

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-2-vinylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as antimicrobial or anticancer agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-vinylpyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen and vinyl groups. These interactions can include:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interacting with Receptors: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

    Participating in Chemical Reactions: The vinyl group can undergo addition reactions, while the halogen atoms can participate in substitution reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the vinyl group, making it less reactive in certain coupling reactions.

    3-Chloro-2-vinylpyridine:

    5-Bromo-3-vinylpyridine: Lacks the chlorine atom, influencing its chemical behavior and use in synthesis.

Uniqueness: 5-Bromo-3-chloro-2-vinylpyridine is unique due to the presence of both bromine and chlorine atoms along with a vinyl group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H5BrClN

Molecular Weight

218.48 g/mol

IUPAC Name

5-bromo-3-chloro-2-ethenylpyridine

InChI

InChI=1S/C7H5BrClN/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2

InChI Key

SUYOXYGNQLYVIG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

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